
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzopyrans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is believed to be mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other signaling molecules, disrupting the pathways that promote cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one stands out due to its specific structural modifications, which may confer unique biological activities and enhance its potential as a therapeutic agent. Its combination of ethyl, methoxy, and propanoyl groups differentiates it from other benzopyran derivatives, potentially leading to distinct interactions with biological targets.
Propiedades
Número CAS |
62036-44-6 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3 |
Clave InChI |
NNIGXJGFPSRWPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)

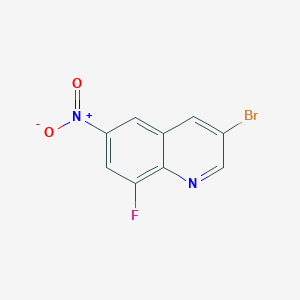

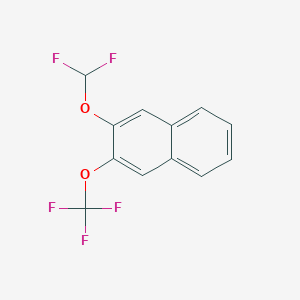
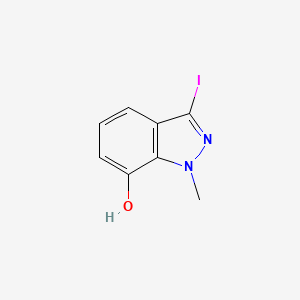
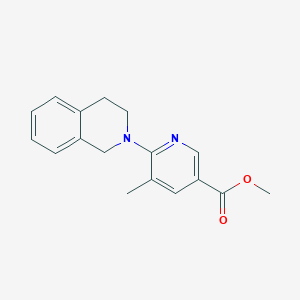

![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)


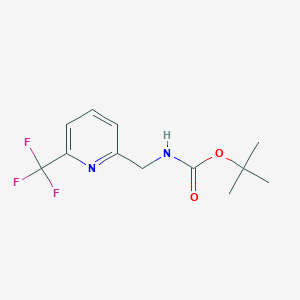
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)

